Fast Red Salt ITR

Clinical Chemistry Enzymatic Assay Stability Acid Phosphatase Detection

Fast Red Salt ITR (CAS 27580-14-9) is a stabilized diazonium zinc chloride double salt (C.I. 37150) with unique acidic pH 4.0 reactivity unmatched by Fast Red TR or other diazonium chromogens. • Acid Phosphatase Assays: Superior reagent and diazocomplex stability vs. TR salt in continuous monitoring with 1-naphthyl phosphate, minimizing assay drift and extending shelf-life. • Lysosomal Protease Detection: Exclusive chromogenic signal at pH 4.0 with α-naphthol substrates (λmax 475 nm, ε 26,000) for cathepsin B-like enzyme zymography. • Azoic Dyeing & Pigments: Medium coupling capacity for Naphthol AS-ITR coupling; direct replacement for soluble reduced peach IR and Scarlet Base in existing formulations.

Molecular Formula C11H16ClN3O3S
Molecular Weight 305.78 g/mol
Cat. No. B13396444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFast Red Salt ITR
Molecular FormulaC11H16ClN3O3S
Molecular Weight305.78 g/mol
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)[N+]#N.[Cl-]
InChIInChI=1S/C11H16N3O3S.ClH/c1-4-14(5-2)18(15,16)9-6-7-11(17-3)10(8-9)13-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1
InChIKeyKKLHKLGGOAYNBC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fast Red Salt ITR Specifications and Chemical Identification


Fast Red Salt ITR (CAS 27580-14-9) is a stabilized diazonium salt belonging to the Azoic Diazo Component class (C.I. 37150), with the molecular formula C₁₁H₁₆ClN₃O₃S·½ZnCl₂ and a molecular weight of 373.93 g/mol . The compound is characterized by a 5-diethylaminosulfonyl-2-methoxybenzenediazonium core structure stabilized as a zinc chloride double salt . It is supplied as a white to off-white powder with a melting point of 96°C, demonstrating solubility in hydrochloric acid and sulfuric acid but insolubility in water .

Workflow Chromogenic substrate-based enzyme detection & azoic dyeing
Format Stabilized zinc chloride double salt; sulfonamide-modified diazonium
pH compatibility Exclusive reported reactivity at acidic pH (4.0) for lysosomal enzyme studies
Solubility Soluble in HCl/H₂SO₄; water-insoluble – requires acidic formulation context

Fast Red Salt ITR Substitution Risk Assessment


Despite both being classified as diazonium salt chromogens, Fast Red Salt ITR and Fast Red TR Salt exhibit fundamentally distinct performance profiles that preclude interchangeable use. The ITR variant contains a sulfonamide group that confers unique coupling kinetics, pH compatibility, and product stability relative to the more commonly used TR salt . Critically, Fast Red ITR demonstrates reliable reactivity at acidic pH (4.0) whereas Fast Red TR fails to produce measurable signal under identical conditions [1]. Furthermore, the ITR salt provides superior reagent and diazocomplex stability in continuous monitoring assays compared to TR salt, without compromising analytical sensitivity [2]. These operational differences mandate compound-specific selection criteria rather than class-based substitution.

Target · Fast Red ITR Sulfonamide-modified coupling kinetics; reported reactivity at pH 4.0
Substitute · Fast Red TR Salt Standard diazonium coupling; no measurable signal at acidic pH
Target · Fast Red ITR Reported improved reagent & diazocomplex stability in continuous monitoring
Substitute · Fast Red TR Salt Lower reported stability; may increase assay drift over extended runs
Target · Fast Red ITR Coupling partnership with Naphthol AS-ITR for scarlet-red shades
Substitute · Fast Red TR Salt Different coupling specificity; shade and fastness may shift

Fast Red Salt ITR Comparative Performance Evidence


Stability vs. Fast Red TR Salt in Acid Phosphatase Assays

In a comparative study evaluating continuous monitoring methods for acid phosphatase determination using 1-naphthyl phosphate as substrate, Fast Red Salt ITR demonstrated superior stability characteristics relative to the commonly used Fast Red TR Salt [1]. The ITR variant improved both reagent stability and diazocomplex stability compared to TR salt, while maintaining equivalent assay sensitivity with no measurable difference in detection limits [1].

Stability vs. Fast Red TR Salt
Head-to-head
Reported improved reagent & diazocomplex stability
Supports extended reagent lifetime and reduced assay drift
Continuous monitoring method; Nonidet P-40 at 2 g/L
Clinical Chemistry Enzymatic Assay Stability Acid Phosphatase Detection

Exclusive Acidic pH Reactivity for Lysosomal Enzyme Detection

In a systematic evaluation of diazonium salt reactivity with α-naphthol across varying pH conditions, Fast Red Salt ITR was the only diazonium salt among those tested (including Fast Violet B salt and Fast Blue BB salt) that demonstrated reactivity at acidic pH 4.0 [1]. In contrast, Fast Violet B salt was limited to neutral pH conditions and could not be used in acidic environments [1]. The diazo-color formed with Fast Red Salt ITR at pH 4.0 exhibited a λmax of 475 nm and a molar extinction coefficient (ε) of 26,000 [1].

Acidic pH Reactivity (pH 4.0)
Head-to-head
λmax 475 nm, ε 26 000
Enables lysosomal protease detection in acidic compartments
α-Naphthol substrate; Fast Violet B & Blue BB not reactive
Lysosomal Protease Assays Cathepsin Detection Acidic pH Histochemistry

ITR vs. Bordeaux GP: Coloristic Outcomes in Pigment Modification

In a 2025 study on co-diazotization-based structural modification of azo pigments for water-based ink applications, the incorporation of 5-10 mol% Fast Red ITR base versus Fast Red Bordeaux GP base into Pigment Red 5, PR-9, and PR-12 produced fundamentally different coloristic outcomes [1]. Fast Red ITR base induced a yellowish-red shift with minimal impact on transparency, whereas Fast Red Bordeaux GP base produced bluish-red tones and increased tinting strength [1]. The Bordeaux GP-modified PR-9 and PR-12 increased tinting strength by up to 16% and 10%, respectively, compared to controls [1].

ITR vs Bordeaux GP · Pigment Hue
Head-to-head
Yellowish-red shift, transparency preserved
Hue direction selection for water-based ink formulations
5–10 mol% co-diazotization; PR-5/PR-9/PR-12
Azo Pigment Synthesis Industrial Ink Formulation Coloristic Tuning

Coupling Characteristics with Naphthol AS-ITR in Textile Dyeing

Fast Red Salt ITR is specifically paired with Naphthol AS-ITR as the coupling partner in textile dyeing applications, producing a bright scarlet-red shade on cotton, viscose fiber, silk, and nylon . The compound exhibits medium coupling capacity and relatively slow coupling speed . Notably, Fast Red Salt ITR can functionally replace soluble reduced peach IR (Indigosol Pink IR) and Scarlet Base in dyeing formulations, offering procurement flexibility .

Naphthol AS-ITR Coupling
Data to verify
Medium coupling capacity, slow coupling speed
Class-level dyeing behavior; verify for specific textile process
Reported substitution for Indigosol Pink IR & Scarlet Base
Textile Dyeing Azoic Dyeing Cotton Coloration

Fast Red Salt ITR Validated Applications


Acid Phosphatase Assays with Enhanced Reagent Stability

Fast Red Salt ITR is indicated for continuous monitoring methods of acid phosphatase determination using 1-naphthyl phosphate substrate. In this application, the compound provides superior reagent and diazocomplex stability compared to Fast Red TR Salt while maintaining equivalent analytical sensitivity [1]. Laboratories performing high-throughput clinical chemistry analyses should prioritize Fast Red Salt ITR to minimize assay drift and extend reagent shelf-life.

Lysosomal Protease Zymography at Acidic pH

Fast Red Salt ITR is uniquely qualified for detection of proteases with acidic pH optima, such as lysosomal cathepsin B-like enzymes. The compound demonstrates exclusive reactivity at pH 4.0 with α-naphthol substrates (λmax = 475 nm, ε = 26,000), whereas Fast Violet B salt and Fast Blue BB salt fail to produce measurable signal under identical acidic conditions [1]. This pH-specific compatibility makes Fast Red Salt ITR the only viable chromogen for zymogram preparation of lysosomal proteases from tissue homogenates [1].

Yellowish-Red Hue in Water-Based Inks

When modifying mono-azo red pigments (PR-5, PR-9, PR-12) via co-diazotization for water-based ink applications, the selection of Fast Red ITR base is indicated for formulations demanding a yellowish-red hue shift while preserving optical transparency [1]. At 5-10 mol% incorporation levels, Fast Red ITR base provides targeted hue modification without the tinting strength enhancement or bluish-red shift characteristic of Fast Red Bordeaux GP base [1]. Ink formulators should select ITR base when transparency maintenance and yellowish-red tones are critical quality parameters.

Textile Dyeing with Naphthol AS-ITR Coupling

Fast Red Salt ITR is the designated diazo component for azoic dyeing systems employing Naphthol AS-ITR as the coupling component, producing a bright scarlet-red shade on cotton, viscose fiber, silk, and nylon [1]. The compound's medium coupling capacity and relatively slow coupling speed dictate specific processing parameters during fabric printing and continuous dyeing operations [1]. Additionally, Fast Red Salt ITR can serve as a direct replacement for soluble reduced peach IR (Indigosol Pink IR) and Scarlet Base in existing formulations, enabling cost-effective supply chain substitutions without reformulation [1].

Application
Selection Property
Validation Focus
Continuous acid phosphatase monitoring
Reported reagent stability profile
Stability & sensitivity equivalence vs. TR salt
Acidic pH protease zymography
Exclusive pH 4.0 reactivity
Reactivity with α-naphthol substrates at acidic pH
Yellowish-red hue in aqueous ink pigments
ITR base coloristic behavior
Hue shift vs. transparency in co-diazotization
Azoic dyeing of cotton/viscose/silk/nylon
Coupling with Naphthol AS-ITR
Color yield & substitution feasibility for Indigosol Pink IR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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